Yaxu Liang,
Zhen Zhang,
Jiayu Tu,
Zhibo Wang,
Xiaoxiao Gao,
Kaiping Deng,
M A El-Samahy,
Peihua You,
Yixuan Fan,
Feng Wang
PMID: 34281337
DOI:
10.1021/acs.jafc.1c02596
Abstract
Excessive fat deposition is the main character in nonalcoholic fatty liver disease (NAFLD), while γ-linolenic acid (GLA) is a polyunsaturated fatty acid that can reduce lipid deposition. This study investigated the effect and regulatory mechanism of GLA (100 μM) on lipid metabolism in alpha mouse liver 12 (AML-12) cells treated by 400 μM palmitic acid (PA). GLA reduced lipid content and increased fatty acid β oxidation, as indicated by decreasing triglyceride and cholesterol contents and increasing mRNA and protein expressions of CPT1α and PPARα. GLA relieved oxidative stress caused by PA, upregulated mRNA levels of superoxide dismutase and glutathione peroxidase, and decreased reactive oxygen species content. GLA reduced apoptosis, as indicated by decreases in the BAX/BCL2 expression level and apoptosis percentage. GLA activated autophagy, autophagosome-lysosome fusion, and LKB1-AMPK-mTOR signaling and upregulated mRNA and protein expressions of Beclin-1, autophagy-related 5, and liver kinase B1 (LKB1). These effects of GLA on lipid metabolism disorders of PA-treated hepatocytes were reversed by autophagy inhibitor 3MA and AMPK inhibitor compound C, confirming our conclusions. Overall, GLA can protect AML-12 cells from lipid metabolism disorder caused by PA via balancing autophagy and apoptosis mediated by the LKB1-AMPK-mTOR pathway. Consequently, GLA, as a dietary supplement, can help to prevent and treat NAFLD by regulating lipid metabolism and autophagy.
Phansa Phitthayaphong,
Sirinart Kumfu,
Nipon Chattipakorn,
Siriporn C Chattipakorn
PMID: 34151811
DOI:
10.3233/JAD-210417
Abstract
Palmitic acid (PA) promotes brain pathologies including Alzheimer's disease (AD)-related proteins, neuroinflammation, and microglial activation. The activation of neurons and microglia via their Fc gamma receptors (FcγRs) results in producing inflammatory cytokines.
To investigate the expression of FcγRs, FcγR signaling proteins, AD-related proteins, proinflammatory cytokines, and cell viability of neurons and microglia in association with PA exposure as well as the effects of FcγR blockade on these parameters in response to PA.
200 and 400μM PA-conjugated BSA were applied to SH-SY5Y and HMC3 cells for 24 h. For FcγR blockage experiment, both cells were exposed to FcγR blocker before receiving of 200 and 400μM of PA-conjugated BSA for 24 h.
PA significantly increased AD-related proteins, including Aβ and BACE1, as well as increasing TNFα, IL-1β, and IL-6 in SH-SY5Y and HMC3 cells. However, the p-Tau/Tau ratio was only increased in SH-SY5Y cells. These results were associated with an increase in FcγRs activation and a decrease in cell viability in both cell types. FcγRs blockage diminished the activation of FcγR in SH-SY5Y and HMC3 cells. Interestingly, blocking FcγRs before PA exposure reduced the increment of AD-related proteins, proinflammatory cytokines caused by PA. FcγRs blocking also inhibits cell death for 23%of SH-SY5Y cells and 64%of HMC3 cells, respectively.
These findings suggest that PA is a risk factor for AD via the increased AD-related pathologies, inflammation, FcγRs activation, and brain cell death, while FcγR blockage can alleviate these effects.
J M Dos Santos Neto,
J de Souza,
A L Lock
PMID: 34147224
DOI:
10.3168/jds.2020-19936
Abstract
Our primary objective was to perform a meta-analysis and meta-regression to evaluate the effects of diets supplemented with calcium salts of palm fatty acids (CSPF) compared with nonfat supplemented control diets (CON) on nutrient digestibility and production responses of lactating dairy cows. Our secondary objective was to perform a meta-analysis to evaluate whether experimental design affects production responses to supplemental CSPF. The data set was formed from 33 peer-reviewed publications with CSPF supplemented at ≤3% diet dry matter. We analyzed the interaction between experimental design (continuous vs. change-over) and treatments (CON vs. CSPF) to evaluate whether experimental design affects responses to CSPF (Meta.1). Regardless of experimental design, we evaluated the effects of CSPF compared with CON on nutrient digestibility and production responses of lactating dairy cows by meta-analysis (Meta.2) and meta-regression (Meta.3) approaches. In Meta.1, there was no interaction between treatments and experimental design for any variable. In Meta.2, compared with CON, CSPF reduced dry matter intake [DMI, 0.56 ± 0.21 kg/d (±SE)] and milk protein content (0.05 ± 0.02 g/100 g), increased neutral detergent fiber (NDF) digestibility (1.60 ± 0.57 percentage units), the yields of milk (1.53 ± 0.56 kg/d), milk fat (0.04 ± 0.02 kg/d), and 3.5% fat corrected milk (FCM, 1.28 ± 0.60 kg/d), and improved feed efficiency [energy corrected milk (ECM)/DMI, 0.08 kg/kg ± 0.03]. There was no effect of treatment for milk protein yield, milk fat content, body weight, body weight change, or body condition score. Compared with CON, CSPF reduced the yield of de novo milk fatty acids (FA) and increased the yields of mixed and preformed milk FA. In Meta.3, we observed that each 1-percentage-unit increase of CSPF in diet dry matter reduced DMI, increased NDF digestibility, tended to increase FA digestibility, increased the yields of milk, milk fat, and 3.5% FCM, reduced the content of milk protein, reduced the yield of de novo milk FA, and increased the yields of mixed and preformed milk FA. In conclusion, our results indicate no reason for the restrictive use of change-over designs in CSPF supplementation studies or meta-analysis. Feeding CSPF increased NDF digestibility, tended to increase FA digestibility, and increased the yields of milk, milk fat, and 3.5% FCM. Additionally, CSPF increased milk fat yield by increasing the yields of mixed and preformed milk FA.
Hyeon-Jun Chang,
Jeung-Hee Lee
PMID: 34209258
DOI:
10.3390/molecules26134015
Abstract
Tripalmitin-(PPP, 81.2%), 1,3-dipalmitoyl-2-oleoylglycerol-(POP, 64.4%), 1,2-dipalmitoyl-3-oleoylglycerol-(PPO, 86.5%), and 1,3-dioleoyl-2-palmitoylglycerol-(OPO, 50.2%)-rich lipids with different regiospecific positions of palmitic acid (P) were synthesized via acetone fractionation and lipase-catalyzed acidolysis, and their physicochemical and hydrolytic characteristics were compared. Triacylglycerols (TAGs) with higher content of P, wherein P was at the
-1 (or 3) position, had higher melting points, crystallization temperatures, and packing densities of fat crystals compared to those with a lower content of P, and with P at the
-2 position. The in vitro digestion degree calculated as released fatty acid (FA) (%) at 30, 60, and 120 min was in the following order: OPO-rich > PPO-rich > POP-rich lipids. At 120 min, in vitro digestion of the OPO-rich lipid released 92.6% of fatty acids, resulting in the highest digestibility, while 89.7% and 87.2% of fatty acids were released from the OPO-rich and PPO-rich lipids, respectively. Over the digestion period, the TAG and monoacylglycerol (MAG) contents decreased, while the diacylglycerol (DAG) content initially increased and then decreased, and the 1,2-DAG content exceeded the 1,3-DAG content. Therefore, the content and stereospecific position of P attached to a specific TAG affected the physicochemical and in vitro digestion characteristics of the lipids.
C J Urso,
Heping Zhou
PMID: 34445796
DOI:
10.3390/ijms22169093
Abstract
Obesity and metabolic syndrome are associated with cognitive decline and dementia. Palmitic acid (PA) is increased in the cerebrospinal fluid of obese patients with cognitive impairment. This study was therefore designed to examine fatty acid (FA) lipotoxicity in BV2 microglia cells. We found that PA induced time- and dose-dependent decrease in cell viability and increase in cell death without affecting the cell cycle profile and that PA lipotoxicity did not depend on cell surface free fatty acid receptors but rather on FA uptake. Treatment with sulfosuccinimidyl oleate (SSO), an irreversible inhibitor of fatty acid translocase CD36, significantly inhibited FA uptake in BSA- and PA-treated cells and blocked PA-induced decrease in cell viability. Inhibition of ER stress or treatment with N-acetylcysteine was not able to rescue PA lipotoxicity. Our study also showed that unsaturated fatty acids (UFAs), such as linoleic acid (LA), oleic acid (OA), α-linolenic acid (ALA), and docosahexaenoic acid (DHA), were not lipotoxic but instead protected microglia against PA-induced decrease in cell viability. Co-treatment of PA with LA, OA, and DHA significantly inhibited FA uptake in PA-treated cells. All UFAs tested induced the incorporation of FAs into and the amount of neutral lipids, while PA did not significantly affect the amount of neutral lipids compared with BSA control.
C Lin,
J Fang,
Q Xiang,
R Zhou,
L Yang
PMID: 34308859
DOI:
10.12122/j.issn.1673-4254.2021.07.16
Abstract
To investigate the effect of exendin-4 on lipid deposition in hepatocytes and explore its possible mechanism for treatment of nonalcoholic fatty liver disease (NAFLD).
Human normal hepatocyte line LO2 and hepatoma cell line HepG2 were treated with palmitic acid (PA) to mimic hepatocyte steatosis or with combined treatments with PA+exendin-4 or PA+exendin-4+3BDO. Lipid deposition and proliferation of the two cell lines following treatment with PA or PA+exendin-4 were detected using Oil Red O staining and CCK8 assay, and the expression of p-mTOR, m-TOR, p-AKT, AKT and autophagy-related proteins LC3-Ⅰ/Ⅱ and p62 were detected with Western blotting; the expression of GLP-1R was detected with both Western blotting and immunofluorescence assay. The expression of LC3-Ⅰ/Ⅱ and p62 in the cells following treatment with PA+exendin-4 and PA+exendin-4+3BDO was detected with Western blotting.
Lipid deposition in the two cell lines increased significantly after PA treatment, but was alleviated by co-treatment with exendin-4. PA treatment significantly inhibited the proliferation of the two cell lines (
< 0.01), and this inhibitory effect was obviously attenuated by exendin-4 (
< 0.05). Immunofluorescence assay showed that both LO2 and HepG2 cells expressed GLP-1R. The expression of p-mTOR was significantly lower and that of p-AKT was higher in cells treated with PA+exendin-4 than in PA-treated cells. Exendin-4 also down-regulated the autophagy-associated protein p62 and up-regulated the expression of LC3-Ⅱ in PA-treated cells, and this effect was obviously reversed by 3BDO.
Exendin-4 may activate the AKT-mTOR signal pathway to promote autophagy
its direct action on GLP-1R. Exendin-4 can also alleviate lipid deposition and promote proliferation of PA-treated hepatocytes, suggesting its important role in PA-induced lipid deposition in hepatocytes.
Christie Joshi,
Viren Jadeja,
Heping Zhou
PMID: 34281182
DOI:
10.3390/ijms22137127
Abstract
The coronavirus disease 2019 (COVID-19) pandemic has claimed over 2.7 million lives globally. Obesity has been associated with increased severity and mortality of COVID-19. However, the molecular mechanisms by which obesity exacerbates COVID-19 pathologies are not well-defined. The levels of free fatty acids (FFAs) are elevated in obese subjects. This study was therefore designed to examine how excess levels of different FFAs may affect the progression of COVID-19. Biological molecules associated with palmitic acid (PA) and COVID-19 were retrieved from QIAGEN Knowledge Base, and Ingenuity Pathway Analysis tools were used to analyze these datasets and explore the potential pathways affected by different FFAs. Our study found that one of the top 10 canonical pathways affected by PA was the coronavirus pathogenesis pathway, mediated by key inflammatory mediators, including PTGS2; cytokines, including IL1β and IL6; chemokines, including CCL2 and CCL5; transcription factors, including NFκB; translation regulators, including EEF1A1; and apoptotic mediators, including BAX. In contrast, n-3 fatty acids may attenuate PA's activation of the coronavirus pathogenesis pathway by inhibiting the activity of such mediators as IL1β, CCL2, PTGS2, and BAX. Furthermore, PA may modulate the expression of ACE2, the main cell surface receptor for the SARS-CoV-2 spike protein.